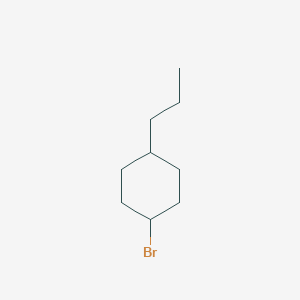

1-Bromo-4-propylcyclohexane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-propylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Br/c1-2-3-8-4-6-9(10)7-5-8/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCKOVSBURQMDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555003, DTXSID201304952 | |

| Record name | 1-Bromo-4-propylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1-Bromo-4-propylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91175-02-9, 187804-80-4 | |

| Record name | 1-Bromo-4-propylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1-Bromo-4-propylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 Propylcyclohexane

Nucleophilic Substitution Reactions (S(_N)1/S(_N)2)

As a secondary alkyl halide, 1-bromo-4-propylcyclohexane can undergo nucleophilic substitution through either a bimolecular (S(_N)2) or a unimolecular (S(_N)1) mechanism. The competition between these pathways is dictated by several influencing factors.

The stereochemistry of the substitution product is a key indicator of the underlying mechanism.

S(_N)2 Mechanism: This pathway involves a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine from the side opposite to the leaving group, in a process known as backside attack. youtube.comyoutube.com This leads to a predictable and complete inversion of configuration at the stereocenter. youtube.compressbooks.publibretexts.org For example, if the reaction starts with a pure enantiomer such as (cis)-1-bromo-4-propylcyclohexane, the S(_N)2 reaction will yield the corresponding (trans)-substituted product, representing a clear inversion of stereochemistry. youtube.com

S(_N)1 Mechanism: This two-step mechanism begins with the departure of the bromide leaving group to form a planar secondary carbocation intermediate. masterorganicchemistry.com This planar intermediate can then be attacked by the nucleophile from either face. masterorganicchemistry.com Consequently, the reaction typically yields a mixture of products, one with the same configuration as the starting material (retention ) and one with the opposite configuration (inversion ). masterorganicchemistry.com This process often leads to racemization, although a complete 50:50 mixture is not always achieved. masterorganicchemistry.com

The choice of solvent and the strength of the nucleophile are critical in determining whether the substitution proceeds via an S(_N)1 or S(_N)2 pathway. libretexts.org

Nucleophile Strength: Strong nucleophiles, especially those with a negative charge (e.g., hydroxide (B78521), cyanide), promote the S(_N)2 mechanism, as the reaction rate is dependent on the nucleophile's ability to attack the substrate. youtube.comlibretexts.org Conversely, weak, neutral nucleophiles such as water or alcohols favor the S(_N)1 mechanism, as the nucleophile is not involved in the slow, rate-determining step of carbocation formation. libretexts.org

Solvent Type: Polar aprotic solvents (e.g., acetone (B3395972), acetonitrile) are ideal for S(_N)2 reactions because they solvate the accompanying cation but leave the anionic nucleophile relatively free and highly reactive. libretexts.org In contrast, polar protic solvents (e.g., water, alcohols, formic acid) strongly favor the S(_N)1 pathway. libretexts.org These solvents excel at stabilizing the charged transition state leading to the carbocation and the bromide anion through hydrogen bonding, thereby lowering the activation energy for the initial ionization step. libretexts.orglibretexts.org Reactions in which the solvent also serves as the nucleophile are termed solvolysis reactions. libretexts.org

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

|---|---|---|

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., ⁻CN, ⁻OH, ⁻OR) |

| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMSO) |

| Stereochemistry | Mixture of Inversion and Retention (Racemization) | Complete Inversion |

| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Nucleophile] |

In an S(_N)1 reaction, the carbocation intermediate is a highly reactive electrophile. If more than one nucleophile is present in the reaction mixture, they will compete to react with it. libretexts.org The composition of the final product mixture depends on the relative concentrations and nucleophilicities of the competing species. libretexts.org For instance, if this compound undergoes solvolysis in a mixed solvent system like aqueous formic acid, both water and formic acid molecules will act as nucleophiles, leading to a mixture of the corresponding alcohol and formate (B1220265) ester products.

Elimination Reactions (E1/E2)

Elimination reactions are common for alkyl halides and often compete with nucleophilic substitution. For this compound, elimination results in the formation of an alkene, specifically a propylcyclohexene isomer.

When elimination occurs, two constitutional isomers can be formed: 1-propylcyclohexene and 3-propylcyclohexene. The prevalence of one over the other is a matter of regioselectivity.

Zaitsev's Rule: This rule predicts that the major product of an elimination reaction will be the more substituted, and therefore more thermodynamically stable, alkene. masterorganicchemistry.com For this compound, the Zaitsev product is 1-propylcyclohexene.

Hofmann Elimination: The formation of the less substituted alkene, 3-propylcyclohexene in this case, is known as the Hofmann product.

The outcome of the elimination is largely dependent on the reaction mechanism (E1 or E2) and the specific conditions.

E2 Reactions: The regioselectivity of the E2 pathway is highly sensitive to steric hindrance.

Base Size: Small, unhindered bases like sodium ethoxide favor the formation of the more stable Zaitsev product. youtube.com In contrast, large, sterically bulky bases such as potassium tert-butoxide will preferentially remove a proton from the less sterically hindered β-carbon, leading to the Hofmann product as the major isomer. youtube.comchadsprep.com

Stereoelectronics: E2 reactions have a strict stereochemical requirement: the leaving group (bromine) and the β-hydrogen to be removed must be in an anti-periplanar (diaxial) conformation in the cyclohexane (B81311) ring. chemistrysteps.comlibretexts.org This requirement can override Zaitsev's rule. If the conformation needed for Zaitsev elimination is energetically unfavorable (e.g., it forces the propyl group into an axial position), the reaction may proceed through a different, more accessible conformation that leads to the Hofmann product. libretexts.org

E1 Reactions: Because E1 reactions proceed through a planar carbocation intermediate, the strict anti-periplanar requirement of the E2 mechanism is absent. saskoer.ca As a result, E1 eliminations almost always follow Zaitsev's rule, yielding the most thermodynamically stable alkene as the major product. saskoer.ca

| Reaction Condition | Expected Major Alkene Product | Governing Principle |

|---|---|---|

| E2 with Sodium Ethoxide (small base) | 1-Propylcyclohexene | Zaitsev's Rule |

| E2 with Potassium tert-Butoxide (bulky base) | 3-Propylcyclohexene | Hofmann Rule (Steric Hindrance) |

| E1 (e.g., in hot ethanol) | 1-Propylcyclohexene | Zaitsev's Rule (Carbocation Intermediate) |

The timing of bond-breaking and bond-forming events distinguishes the two primary elimination mechanisms.

Concerted Pathway (E2): The E2 mechanism is a single-step, or concerted, process. youtube.com The base removes a β-hydrogen at the same time as the C-Br bond breaks and the new π bond forms, all passing through a single transition state. youtube.com The rate of this bimolecular reaction depends on the concentrations of both the substrate (this compound) and the base. youtube.com Its defining feature is the absolute requirement for an anti-periplanar geometry between the departing hydrogen and the leaving group. chemistrysteps.comlibretexts.org

Stepwise Pathway (E1): The E1 mechanism is a multi-step, stepwise process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. saskoer.ca In a subsequent fast step, a weak base (often the solvent) removes an adjacent proton to form the double bond. saskoer.ca This unimolecular reaction's rate is dependent only on the substrate concentration. saskoer.ca Lacking the stereochemical constraints of the E2 pathway, the E1 reaction's regioselectivity is governed by the stability of the potential alkene products. saskoer.ca

| Characteristic | E1 Mechanism (Stepwise) | E2 Mechanism (Concerted) |

|---|---|---|

| Number of Steps | Two (Carbocation intermediate formed) | One (Single transition state) |

| Rate Law | Rate = k[Substrate] (Unimolecular) | Rate = k[Substrate][Base] (Bimolecular) |

| Base Requirement | Weak base is sufficient | Strong base required |

| Stereochemistry | No specific geometric requirement | Requires anti-periplanar (diaxial) geometry |

| Regioselectivity | Zaitsev product favored | Zaitsev (small base) or Hofmann (bulky base) |

Influence of Base Strength and Temperature on Elimination Efficiency

The elimination efficiency of this compound is significantly influenced by factors such as the strength of the base, temperature, and the stereochemistry of the substrate. The predominant mechanism for this reaction is the bimolecular elimination (E2) pathway, which involves a concerted step where the base removes a proton from a β-carbon while the bromide leaving group departs simultaneously. pearson.com

A critical requirement for the E2 mechanism in cyclohexane systems is a specific stereochemical arrangement: the leaving group (bromine) and the β-hydrogen must be in an anti-periplanar orientation. libretexts.org This means they must be on opposite sides of the carbon-carbon bond and in the same plane. In the chair conformation of a cyclohexane ring, this geometry is only achieved when both the leaving group and the β-hydrogen are in axial positions. libretexts.orgslideshare.net

The cis and trans isomers of this compound exhibit markedly different reactivities in E2 reactions due to these conformational requirements.

cis-1-Bromo-4-propylcyclohexane : In the most stable chair conformation of the cis isomer, the bulky propyl group preferentially occupies the equatorial position to minimize steric strain. This forces the bromine atom into an axial position. vaia.compearson.com An axial bromine is perfectly positioned for an E2 reaction, as there are axial hydrogens on the adjacent carbons (C2 and C6) that are anti-periplanar to it. libretexts.orgpearson.com Consequently, the cis isomer reacts rapidly via the E2 mechanism in the presence of a strong base. pearson.com

trans-1-Bromo-4-propylcyclohexane : In the most stable conformation of the trans isomer, both the propyl group and the bromine atom are in equatorial positions. For the E2 reaction to occur, the molecule must first flip to a less stable chair conformation where the bromine becomes axial. libretexts.org This ring flip requires energy and results in the large propyl group also being in an axial position, creating significant steric strain. libretexts.org This less stable conformation is present in a much lower concentration at equilibrium, leading to a significantly slower reaction rate for the trans isomer.

The strength of the base is crucial for promoting the E2 reaction over competing substitution (S_N2/S_N1) reactions. Strong, sterically hindered bases favor elimination. For analogous compounds like 1-bromo-4-isopropylcyclohexane, it has been observed that the cis isomer undergoes E2 elimination with sodium hydroxide approximately 5000 times faster than the trans isomer, highlighting the profound impact of stereochemistry on reactivity. bartleby.com While specific kinetic data for this compound is not extensively documented in readily available literature, a similar reactivity pattern is expected.

Temperature also plays a key role. Higher temperatures generally favor elimination reactions over substitution reactions. According to thermodynamic principles, increasing the temperature provides the necessary energy to overcome the activation barriers of all possible pathways, but it particularly favors elimination, which often has a higher activation energy and leads to an increase in the number of molecules (entropy). pearson.commasterorganicchemistry.com At higher temperatures, the equilibrium between starting materials and products can be established, leading to what is known as thermodynamic control, where the most stable product is favored. masterorganicchemistry.commasterorganicchemistry.com In contrast, at lower temperatures, the reaction is under kinetic control, and the product that is formed fastest (the one with the lowest activation energy) predominates. masterorganicchemistry.commasterorganicchemistry.com

| Isomer | Preferred Conformation of Bromine | Requirement for E2 Reaction | Relative Reaction Rate | Rationale |

|---|---|---|---|---|

| cis-1-Bromo-4-propylcyclohexane | Axial | None (Already in optimal conformation) | Fast | The bromine atom is in the required axial position in the most stable chair conformation, allowing for a readily available anti-periplanar arrangement with β-hydrogens. libretexts.orgpearson.com |

| trans-1-Bromo-4-propylcyclohexane | Equatorial | Requires ring flip to a higher-energy conformation | Very Slow | The bromine atom is in the equatorial position in the stable conformation. A high-energy ring flip is necessary to place the bromine in an axial position for elimination. libretexts.org |

Other Significant Chemical Transformations

Oxidation Reactions of Substituted Cyclohexyl Halides

While specific studies detailing the oxidation of this compound are limited, the reactivity of the compound can be inferred from the general principles of oxidizing secondary alkyl halides and substituted cyclohexanes. The oxidation of such compounds can proceed through various pathways, often involving the carbon atom attached to the halogen or carbons within the cyclohexane ring.

Oxidation reactions of the cyclohexane ring itself, particularly in complex hydrocarbon fuels, often involve the formation of hydroperoxyalkylperoxy radicals (•OOQOOH) at low temperatures. mdpi.com These reactions are crucial in combustion chemistry and can lead to chain branching. mdpi.com The presence of the propyl group and the bromine atom would influence the sites of initial hydrogen abstraction and the subsequent stability and reaction pathways of the resulting radicals.

More direct oxidation of the secondary alkyl halide functionality (-CH-Br) typically requires strong oxidizing agents. The reaction would likely lead to the formation of a ketone, 4-propylcyclohexanone. This transformation involves the removal of the hydrogen atom from the carbon bearing the bromine, along with the bromine atom itself. The mechanism can be complex and may involve radical intermediates or direct oxygen transfer, depending on the oxidant used. For instance, chromium-based reagents (e.g., CrO₃) are known to oxidize secondary alcohols (which could be formed via substitution of the bromide) to ketones. pearson.com

The presence of the electron-withdrawing bromine atom can influence the reactivity of the adjacent C-H bond. Computational studies on other alkyl halides have shown that electron-withdrawing groups can affect the thermodynamics and kinetics of radical formation and subsequent reactions. nih.gov

Reactivity with Specific Biological Nucleophiles (e.g., Glutathione) in Model Systems

In biological systems, alkyl halides are recognized as electrophiles capable of reacting with nucleophilic biomolecules. Glutathione (B108866) (GSH), a tripeptide, is a key endogenous nucleophile involved in the detoxification of such electrophilic compounds. nih.gov The reaction between an alkyl halide like this compound and GSH is a significant model for understanding xenobiotic metabolism.

The primary mechanism for this reaction is a bimolecular nucleophilic substitution (S_N2). nih.govencyclopedia.pub The reactive species is the thiolate anion of the cysteine residue in GSH (GS⁻), which is a potent nucleophile. encyclopedia.pub The thiolate attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion, which is a good leaving group. nih.gov This concerted reaction results in the formation of a glutathione S-conjugate. encyclopedia.pub

The reaction can occur spontaneously or be catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). encyclopedia.pubnih.gov Enzymatic catalysis significantly increases the reaction rate compared to the non-enzymatic process. encyclopedia.pub

The structure of the alkyl halide influences its reactivity. This compound is a secondary alkyl halide. S_N2 reactions at secondary carbons are generally slower than at primary carbons due to increased steric hindrance, but faster than at tertiary carbons where the S_N2 mechanism is heavily disfavored. masterorganicchemistry.com

| Aspect | Description |

|---|---|

| Reaction Type | Bimolecular Nucleophilic Substitution (S_N2). nih.gov |

| Nucleophile | Thiolate anion (GS⁻) of the cysteine residue in glutathione. encyclopedia.pub |

| Electrophilic Center | The carbon atom bonded to the bromine. nih.gov |

| Leaving Group | Bromide ion (Br⁻). encyclopedia.pub |

| Product | Glutathione S-conjugate of 4-propylcyclohexane. |

| Catalysis | Can be spontaneous or catalyzed by Glutathione S-Transferase (GST) enzymes. nih.gov |

Kinetic and Thermodynamic Aspects of Reactivity Profiles

Elimination vs. Substitution: As a secondary alkyl halide, this compound can undergo both elimination (E2/E1) and substitution (S_N2/S_N1) reactions. pearson.com The competition between these pathways is influenced by the reaction conditions.

Kinetics : The rate of the S_N2 and E2 reactions depends on the concentration of both the substrate and the nucleophile/base. pearson.commasterorganicchemistry.com As discussed previously, the E2 reaction rate is highly dependent on the ability to achieve an anti-periplanar transition state. The cis isomer, with its axial bromine, has a much lower activation energy for E2 elimination and thus reacts faster (kinetic favorability) than the trans isomer. pearson.com

Thermodynamics : The stability of the products also plays a role. Elimination leads to the formation of an alkene (4-propylcyclohexene), while substitution yields a product like an alcohol or an ether. Under conditions where reactions are reversible (e.g., higher temperatures), the product ratio will be determined by their relative thermodynamic stabilities (thermodynamic control). masterorganicchemistry.com

Conformational Energetics: The thermodynamic stability of the ground-state conformers of cis- and trans-1-bromo-4-propylcyclohexane is a key determinant of their kinetic reactivity.

The trans isomer, where both large groups (propyl and bromine) can occupy equatorial positions, is thermodynamically more stable than the cis isomer, where one group must be axial.

However, the kinetically favored pathway for E2 elimination proceeds through the less stable conformer of the trans isomer but the more stable conformer of the cis isomer. This creates a situation where the thermodynamically less stable isomer (cis) is kinetically more reactive in E2 reactions. libretexts.org

High-level ab initio molecular orbital calculations on various alkyl halides have been used to determine thermodynamic properties like bond dissociation energies and standard reduction potentials, which are fundamental to understanding their reactivity. nih.gov While specific data for this compound is sparse, these studies show that for alkyl bromides, one-electron reduction typically leads to the fragmentation of the C-Br bond, forming an alkyl radical and a bromide anion. nih.gov This is a key step in understanding potential outer-sphere electron transfer mechanisms. nih.gov

| Factor | cis-1-Bromo-4-propylcyclohexane | trans-1-Bromo-4-propylcyclohexane |

|---|---|---|

| Thermodynamic Stability (Ground State) | Less stable (one axial substituent) | More stable (both substituents equatorial) |

| Kinetic Reactivity (E2) | High (kinetically favored) | Low (kinetically disfavored) |

| E2 Transition State Accessibility | Easily accessible from the most stable conformer. libretexts.org | Requires an energetically unfavorable ring flip. libretexts.org |

| Favored Conditions for E2 | Strong, sterically hindered base; higher temperature. pearson.com | |

| Favored Conditions for S_N2 | Strong, non-bulky nucleophile; lower temperature. pearson.com |

Stereochemical and Conformational Analysis of 1 Bromo 4 Propylcyclohexane

Conformational Preferences and Chair-Chair Interconversion Dynamics

The cyclohexane (B81311) ring in 1-bromo-4-propylcyclohexane is most stable in a chair conformation. wikipedia.org At room temperature, the molecule is not static but undergoes a rapid process called ring-flipping or chair-chair interconversion. fiveable.me During this process, one chair conformation converts into another, with an energy barrier of approximately 45 kJ/mol (10.8 kcal/mol). openstax.org This interconversion is so rapid that it's often perceived as a single averaged structure unless studied at very low temperatures. openstax.orgacs.org

The key consequence of the ring flip is that all axial substituents become equatorial, and all equatorial substituents become axial. masterorganicchemistry.comfiveable.me In the case of this compound, this means a bromine or propyl group that is pointing straight up or down (axial) will move to a position pointing out from the side of the ring (equatorial), and vice versa. libretexts.org The two resulting chair conformations are not of equal energy; the conformation that minimizes steric strain will be the more stable and, therefore, the more populated one at equilibrium. libretexts.org Generally, conformations with larger substituents in the equatorial position are favored to avoid destabilizing steric interactions. fiveable.melibretexts.orgucalgary.ca

Isomerism and Stereoisomeric Designations (cis/trans, Axial/Equatorial Preferences of Substituents)

This compound can exist as two different geometric isomers: cis and trans. study.compearson.comstudy.com In the cis isomer, the bromo and propyl groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. study.compearson.comstudy.com Each of these isomers has two possible chair conformations that are in equilibrium through the process of ring-flipping.

cis-1-Bromo-4-propylcyclohexane: In one chair conformation of the cis isomer, one substituent is in an axial position while the other is in an equatorial position. The ring flip converts this to a conformation where the axial substituent becomes equatorial and the equatorial substituent becomes axial. study.com The more stable conformation will be the one where the bulkier group occupies the equatorial position. libretexts.orgcoconote.app

trans-1-Bromo-4-propylcyclohexane: For the trans isomer, the two chair conformations consist of one where both substituents are in axial positions and another where both are in equatorial positions. The conformation with both the bromo and propyl groups in equatorial positions is significantly more stable due to the avoidance of steric strain. brainly.com

The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. wikipedia.org Larger A-values indicate a stronger preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| Bromine (Br) | 0.2-0.7 |

| Isopropyl (i-Pr) | 2.2 |

| Propyl (Pr) | ~2.0 (estimated) |

Data sourced from multiple references. The A-value for the propyl group is estimated to be slightly less than that of the isopropyl group due to less branching at the point of attachment. libretexts.orgubc.ca

Steric and Electronic Effects of Propyl and Bromo Substituents on Cyclohexane Ring Conformation

The conformational preferences in this compound are primarily governed by steric effects, with some contribution from electronic effects.

Steric Effects: The dominant steric interaction that destabilizes a conformation is the 1,3-diaxial interaction. libretexts.orgwikipedia.org This occurs when a substituent in an axial position experiences steric repulsion from the two axial hydrogen atoms on the same side of the ring. ucalgary.cascispace.comquora.com Because the propyl group is bulkier than the bromine atom, it has a stronger preference for the equatorial position to avoid these unfavorable interactions. libretexts.orgstudy.com

For cis-1-bromo-4-propylcyclohexane, the equilibrium will favor the conformation where the larger propyl group is equatorial and the smaller bromine atom is axial. study.com For trans-1-bromo-4-propylcyclohexane, the di-equatorial conformation is strongly favored over the di-axial conformation, as the latter would involve significant 1,3-diaxial interactions for both substituents.

Electronic Effects: While steric effects are predominant, electronic effects can also play a role in the conformational analysis of substituted cyclohexanes. In some cases, such as with 2-halocyclohexanones, dipolar interactions can stabilize a conformation where the halogen is axial. stackexchange.com However, for this compound, these effects are generally considered to be minor compared to the steric repulsions.

Computational Approaches to Conformational Landscape Mapping

Modern computational chemistry provides powerful tools for mapping the conformational landscape of molecules like this compound. scispace.comijert.org These methods allow for the calculation of the structures and relative energies of different conformers, providing insights that complement experimental data.

One common approach is geometry optimization , where computational algorithms find the lowest energy (most stable) structure for a molecule. ijert.org By starting with different initial geometries, it is possible to locate all the stable conformers (local energy minima) and the transition states that connect them.

Ab-initio methods , which are based on the fundamental laws of quantum mechanics, can be used to calculate the energies of these conformations with a high degree of accuracy. ijert.org These calculations can confirm the chair as the most stable conformation and quantify the energy differences between the various axial and equatorial arrangements of the substituents. acs.org Molecular modeling software can also be used to visualize these conformations and the associated steric interactions. scispace.comsapub.org

Spectroscopic and Advanced Characterization Techniques for 1 Bromo 4 Propylcyclohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of 1-bromo-4-propylcyclohexane. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra, along with two-dimensional NMR experiments, allows for the unambiguous assignment of all atoms and the determination of the compound's stereochemistry.

¹H NMR and ¹³C NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound displays signals corresponding to the various protons in the molecule. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the proton attached to the same carbon as the bromine atom (the methine proton) is expected to resonate at a lower field (higher ppm value) due to the deshielding effect of the electronegative bromine atom. The protons of the propyl group and the cyclohexane (B81311) ring will have characteristic chemical shifts. For example, in the related compound propylcyclohexane (B167486), the methyl protons of the propyl group appear around 0.87 ppm, while the methylene (B1212753) and methine protons of the cyclohexane ring appear in the range of 1.10 to 1.77 ppm. chemicalbook.com The coupling constants (J-values) between adjacent protons provide valuable information about the dihedral angles and thus the conformation of the cyclohexane ring.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In 1-bromopropane, the carbon atom bonded to the bromine atom has a chemical shift of approximately 36 ppm. docbrown.info A similar downfield shift is expected for the carbon atom bonded to the bromine in this compound. The other carbon atoms of the cyclohexane ring and the propyl group will have distinct chemical shifts, allowing for their individual assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table is predictive and based on data from analogous compounds. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H (methine) | 3.5 - 4.5 | 50 - 60 |

| Cyclohexane CH₂ | 1.2 - 2.2 | 25 - 40 |

| Propyl CH₂ | 1.2 - 1.6 | 20 - 35 |

| Propyl CH₃ | 0.8 - 1.0 | 10 - 15 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity of atoms and the stereochemistry of this compound. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.com It helps to trace the proton-proton connectivity throughout the propyl group and the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms and protons. youtube.com It allows for the definitive assignment of which protons are attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are separated by two or three bonds. youtube.com This is particularly useful for identifying the connection between the propyl group and the cyclohexane ring and for confirming the position of the bromine atom.

Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure and can be used to differentiate between the cis and trans isomers of this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. libretexts.org Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) of approximately equal intensity. docbrown.info The nominal molecular weight of this compound is 205.13 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecular ion and its fragments. rsc.org

The fragmentation pattern in the mass spectrum provides further structural information. libretexts.org Common fragmentation pathways for haloalkanes include the loss of the halogen atom as a radical, leading to a carbocation fragment. docbrown.info For this compound, cleavage of the C-Br bond would result in a propylcyclohexyl cation. Fragmentation of the propyl group and the cyclohexane ring would also occur, leading to a series of smaller fragment ions. libretexts.org

Chromatographic Methods for Purity Assessment and Isomeric Separation (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers (cis and trans).

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. sielc.com For this compound, a reverse-phase HPLC method, possibly using a C18 column with a mobile phase of acetonitrile (B52724) and water, could be employed for purity analysis and isomeric separation. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry provides a powerful tool for both separation and identification. As the isomers are separated by the HPLC, they can be individually introduced into the mass spectrometer for structural confirmation.

Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes smaller stationary phase particles and higher pressures than HPLC, resulting in faster separations and higher resolution. sielc.com This can be particularly advantageous for resolving the cis and trans isomers of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the C-H bonds of the alkane structure (stretching vibrations typically in the 2850-3000 cm⁻¹ region and bending vibrations around 1450 cm⁻¹). docbrown.info The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-C bond vibrations within the cyclohexane ring and the propyl chain, as well as the C-Br stretch, would be observable in the Raman spectrum. ustc.edu.cn The chair conformation of cyclohexane has a D3d point group symmetry, leading to specific selection rules for IR and Raman active modes. ifo.lviv.ua

Advanced Spectroscopic Probes for Conformational Studies (e.g., Vacuum Ultraviolet Mass-Analyzed Threshold Ionization Spectroscopy)

Advanced spectroscopic techniques can provide detailed insights into the conformational landscape of molecules like this compound.

Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) Spectroscopy: This high-resolution technique can be used to study the conformational isomers of molecules in the gas phase. kaist.ac.kr By analyzing the vibrational structure in the MATI spectrum, it is possible to determine the precise ionization energies of different conformers and to gain information about their geometries. nih.gov For substituted cyclohexanes, this technique can help to elucidate the subtle energy differences and structural features of the axial and equatorial conformers of the cis and trans isomers. kaist.ac.krnih.gov

Applications of 1 Bromo 4 Propylcyclohexane in Synthetic Organic Chemistry and Materials Science

Role as a Key Synthetic Intermediate for Constructing Complex Organic Architectures

1-Bromo-4-propylcyclohexane is a key intermediate in the construction of more complex molecular frameworks. The carbon-bromine bond in alkyl bromides is a common functional group in organic synthesis, susceptible to a range of transformations that allow for the formation of new carbon-carbon and carbon-heteroatom bonds. wisc.edu This reactivity allows chemists to use this compound as a starting point for building more elaborate structures.

One of the most fundamental reactions of this compound is the formation of its corresponding Grignard reagent, 4-propylcyclohexyl magnesium bromide. This is achieved by reacting this compound with magnesium metal in an ether solvent. libretexts.orgyoutube.com The resulting organomagnesium compound is a potent nucleophile, capable of reacting with a wide array of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. masterorganicchemistry.combyjus.com This classic transformation is a cornerstone of organic synthesis, enabling the straightforward connection of the propylcyclohexyl group to other molecular fragments.

Precursor for the Introduction of Propylcyclohexyl Moieties into Target Molecules

The primary application of this compound in synthetic chemistry is as a precursor for the introduction of the propylcyclohexyl moiety into target molecules. This lipophilic (fat-loving) group can significantly influence the physical and biological properties of a molecule, such as its solubility, membrane permeability, and binding affinity to biological targets.

The synthesis of various compounds containing the propylcyclohexyl group starts from precursors like this compound. For example, the synthesis of N-[4-(propyl)cyclohexyl]-amides, which have shown potential as anti-inflammatory and analgesic agents, relies on the presence of the 4-propylcyclohexyl scaffold. nih.gov Similarly, in the field of materials science, the trans-4-propylcyclohexyl group is a common structural element in liquid crystal molecules. mdpi.com The synthesis of these advanced materials often involves the coupling of a 4-propylcyclohexyl-containing building block, which can be derived from this compound.

Utility in the Synthesis of Specialty Chemicals

The unique combination of reactivity and a bulky, non-polar substituent makes this compound a useful starting material for the synthesis of a range of specialty chemicals.

Building Blocks for Pharmaceutical Intermediates

The propylcyclohexyl group is found in molecules with interesting pharmacological properties. A notable example is the synthesis of a series of N-[4-(propyl)cyclohexyl]-amides that have been investigated for their anti-inflammatory and analgesic activities. nih.gov The synthesis of these compounds highlights the role of the 4-propylcyclohexylamine (B20380) precursor, which can be synthesized from this compound. The lipophilic nature of the propylcyclohexyl group can enhance the ability of these drug-like molecules to interact with biological membranes and protein targets.

| Pharmaceutical Intermediate Class | Example Application | Key Synthetic Transformation |

| N-[4-(propyl)cyclohexyl]-amides | Anti-inflammatory and analgesic agents | Formation of an amide bond with 4-propylcyclohexylamine |

This table showcases an example of a class of pharmaceutical intermediates derived from a 4-propylcyclohexyl precursor.

Intermediates for Agrochemical Development

While specific examples directly citing the use of this compound in commercial agrochemicals are not prevalent in the reviewed literature, the incorporation of lipophilic groups is a common strategy in the design of modern pesticides. The insecticidal activity of certain pyridine (B92270) compounds substituted with lipophilic groups has been noted in agrochemical research. nih.gov The propylcyclohexyl moiety, due to its non-polar nature, could potentially be used in the design of new insecticidal compounds to enhance their efficacy and environmental stability.

Components in Advanced Polymeric Materials and Liquid Crystal Formulations

The 4-propylcyclohexyl group is a well-established component in the formulation of nematic liquid crystals. mdpi.com These materials are crucial for display technologies. The synthesis of liquid crystal molecules often involves the incorporation of rigid and flexible molecular units to achieve the desired mesomorphic properties. The trans-4-propylcyclohexyl group provides a desirable combination of rigidity and non-polarity, contributing to the thermal and chemical stability of the final liquid crystal formulation. Syntheses of such molecules have been reported using precursors that can be derived from this compound. mdpi.com While direct evidence for the use of this compound in advanced polymers is not widely reported, the functionalization of polymers with specific side chains is a key area of polymer chemistry. kit.edunumberanalytics.comnih.govresearchgate.netmdpi.com In principle, the propylcyclohexyl group could be incorporated as a side chain in polymers to tailor their physical properties, such as their glass transition temperature and solubility.

| Material Type | Role of Propylcyclohexyl Moiety | Example of Precursor Use |

| Liquid Crystals | Component of nematic liquid crystal molecules, providing stability and influencing mesomorphic properties. | Synthesis of liquid crystals containing the trans-4-propylcyclohexyl group. mdpi.com |

This table illustrates the application of the propylcyclohexyl moiety in materials science.

Design and Synthesis of Derivatives with Tailored Functionality for Specific Applications

The chemical reactivity of the bromine atom in this compound opens up possibilities for the design and synthesis of a wide range of derivatives with tailored functionalities. General methods for the functionalization of alkyl bromides are well-established in organic chemistry and can be applied to this specific compound. wisc.edu For instance, substitution reactions with various nucleophiles can be employed to introduce a wide range of functional groups, such as amines, ethers, and thiols. These new functionalities can then be used for further chemical modifications or to impart specific properties to the molecule. While specific examples of a broad library of derivatives of this compound are not detailed in the available literature, the fundamental principles of organic synthesis support the potential for creating such a diverse set of molecules for various applications. nih.govnews-medical.net

Advanced Theoretical and Computational Studies on 1 Bromo 4 Propylcyclohexane

Quantum Chemical Calculations (e.g., DFT) of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and energetics of molecules like 1-bromo-4-propylcyclohexane. These calculations allow for a detailed analysis of the various conformations of the molecule and a quantitative assessment of their relative stabilities.

The conformational landscape of this compound is dominated by the chair conformation of the cyclohexane (B81311) ring, which minimizes angle and torsional strain. byjus.com For a 1,4-disubstituted cyclohexane, there are two possible chair conformations for both the cis and trans isomers. The relative stability of these conformers is determined by the steric strain introduced by the substituents in the axial versus equatorial positions. This steric strain is quantified by "A-values," which represent the Gibbs free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. wikipedia.org

For the trans-1-bromo-4-propylcyclohexane, one chair conformer will have both the bromo and propyl groups in the equatorial position (diequatorial), while the other will have both groups in the axial position (diaxial). For the cis-isomer, both chair conformations will have one group in the axial position and the other in the equatorial position.

The preference for a substituent to occupy the equatorial position is due to the avoidance of 1,3-diaxial interactions, which are steric clashes between the axial substituent and the axial hydrogens on the same side of the ring. libretexts.org Generally, bulkier groups have larger A-values and thus a stronger preference for the equatorial position. libretexts.org

Based on established A-values for relevant substituents, we can predict the energetic preferences for this compound. The A-value for a bromine substituent is relatively small, approximately 0.4-0.6 kcal/mol, due to the long carbon-bromine bond (around 1.94 Å), which places the bromine atom further from the axial hydrogens, thus reducing steric strain. masterorganicchemistry.comfiveable.melibretexts.org The propyl group, being an alkyl group, is expected to have an A-value similar to or slightly larger than an ethyl group (A-value ≈ 1.75-1.8 kcal/mol). masterorganicchemistry.comfiveable.me

Table 1: Conformational A-Values of Substituents on a Cyclohexane Ring

| Substituent | A-Value (kcal/mol) |

| -Br (Bromo) | 0.4 - 0.6 masterorganicchemistry.comfiveable.me |

| -CH₃ (Methyl) | 1.7 fiveable.me |

| -CH₂CH₃ (Ethyl) | 1.8 fiveable.me |

| -CH(CH₃)₂ (Isopropyl) | 2.2 fiveable.me |

| -CH₂CH₂CH₃ (Propyl) | ~1.8-2.0 (estimated) |

This table is interactive. Click on the headers to sort.

DFT calculations would allow for a precise determination of the energies of the four primary chair conformers (cis-axial/equatorial, cis-equatorial/axial, trans-diequatorial, and trans-diaxial). These calculations would confirm that the trans-diequatorial conformer is the most stable isomer due to the absence of significant 1,3-diaxial interactions. The energy of the trans-diaxial conformer would be significantly higher, by approximately the sum of the A-values of the bromo and propyl groups. The two chair conformers of the cis-isomer would have intermediate energies, with the conformer having the bulkier propyl group in the equatorial position being the more stable of the two.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While quantum chemical calculations provide a static picture of the stable conformations, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. MD simulations model the atoms in a molecule as point masses and use classical mechanics to simulate their movements based on a force field that describes the interatomic forces.

An MD simulation of this compound would reveal the intricate dance of its conformational changes. The most significant of these is the "ring flip," the process by which one chair conformation converts into the other. byjus.com This process does not happen in a single step but proceeds through higher-energy intermediate conformations, including the "twist-boat" and the "half-chair." wikipedia.orgutexas.edu The energy barrier for the chair-to-chair interconversion in cyclohexane is approximately 10 kcal/mol. utexas.edu

By running an MD simulation at a given temperature, one can observe the frequency of ring flips and the relative time the molecule spends in each conformation. This provides a dynamic confirmation of the energetic preferences calculated by DFT. The simulation would show that the molecule predominantly resides in the lowest-energy trans-diequatorial conformation.

Furthermore, MD simulations can elucidate the rotational behavior of the propyl group. The C-C bonds of the propyl chain can rotate, leading to different rotamers. The simulation would show the preferred rotational state of the propyl group in both the equatorial and axial positions and how this is influenced by interactions with the cyclohexane ring. Such simulations are computationally intensive but provide an unparalleled view of the molecule's flexibility and the pathways of its conformational transitions. acs.orgnih.gov

Prediction of Reactivity and Selectivity via Computational Models

Computational models are invaluable for predicting the reactivity and selectivity of this compound in chemical reactions. The C-Br bond is the most reactive site, and it can undergo nucleophilic substitution reactions through either an Sₙ1 or Sₙ2 mechanism. The choice of pathway is influenced by the structure of the alkyl halide, the nature of the nucleophile, the solvent, and the leaving group. researchgate.net

This compound is a secondary alkyl halide. Secondary alkyl halides are at the borderline between Sₙ1 and Sₙ2 mechanisms and can often proceed through either pathway depending on the reaction conditions. nih.govkhanacademy.org

Sₙ2 Reactivity: The Sₙ2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine. For this to occur, the nucleophile must approach from a trajectory that is 180° to the C-Br bond. In the case of this compound, the chair conformation of the ring can present significant steric hindrance to this backside attack, especially if the bromine is in the equatorial position. An axial bromine is generally more accessible to Sₙ2 attack, but the axial conformer is less stable. Computational models can be used to calculate the transition state energy for the Sₙ2 reaction for both the axial and equatorial conformers, providing a quantitative measure of their relative reactivities.

Sₙ1 Reactivity: The Sₙ1 mechanism proceeds through a carbocation intermediate, which is formed by the departure of the bromide ion. researchgate.net The stability of this carbocation is key to the rate of the Sₙ1 reaction. The secondary carbocation formed from this compound would adopt a planar or near-planar geometry at the cationic carbon. Computational models can calculate the energy required to form this carbocation from both the axial and equatorial conformers. Studies on similar systems have shown that the formation of a carbocation from an axial leaving group can be faster due to the relief of steric strain. brainly.com

Table 2: Factors Influencing Sₙ1 vs. Sₙ2 Reactivity in this compound

| Factor | Favors Sₙ1 | Favors Sₙ2 |

| Substrate | Secondary (borderline) | Secondary (borderline) |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RS⁻) |

| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone (B3395972), DMSO) |

| Leaving Group | Good (Br⁻ is a good leaving group) | Good (Br⁻ is a good leaving group) |

| Stereochemistry | Racemization | Inversion of configuration |

This table is interactive. Click on the headers to sort.

By modeling the reaction pathways and calculating the activation energies for both the Sₙ1 and Sₙ2 mechanisms under various conditions (e.g., different solvents modeled implicitly or explicitly), computational chemistry can predict which pathway is more favorable. These models can also predict the stereochemical outcome of the reaction. youtube.com

Machine Learning and QSPR Approaches in Predicting Chemical Behavior and Properties

Machine Learning (ML) and Quantitative Structure-Property Relationship (QSPR) models represent a modern, data-driven approach to predicting the physical and chemical properties of molecules. libretexts.orgmasterorganicchemistry.com QSPR models establish a mathematical relationship between the structural features of a molecule (descriptors) and a specific property.

For this compound, a QSPR model could be developed to predict properties such as its boiling point, vapor pressure, or solubility in various solvents. This process involves several steps:

Data Collection: A dataset of compounds with known properties, structurally similar to this compound (e.g., other alkyl halides), is assembled. libretexts.org

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight, atom counts), topological (describing atomic connectivity), or quantum-chemical (e.g., dipole moment, orbital energies).

Model Building: A machine learning algorithm (e.g., multiple linear regression, random forest, or a neural network) is used to find a correlation between a subset of the descriptors and the property of interest. libretexts.org

Validation: The model's predictive power is tested on a set of molecules that were not used in its training.

For instance, a QSPR model for the boiling point of alkyl halides would likely find that the boiling point increases with molecular weight and surface area, and is affected by polarity and branching. libretexts.orglibretexts.org More branched isomers tend to have lower boiling points due to a decrease in the surface area available for intermolecular van der Waals interactions. quora.com Using such a model, one could input the calculated descriptors for cis- and trans-1-bromo-4-propylcyclohexane and obtain a predicted boiling point for each isomer.

While building a specific QSPR model for a single compound is not the typical use case, the principles of QSPR and the availability of general models allow for the estimation of many of its properties without the need for experimental measurement. acs.orgnih.gov

Future Research Directions and Emerging Trends in Halogenated Cycloalkane Research

Development of More Efficient and Stereoselective Synthetic Routes for Functionalized Cyclohexanes

The creation of functionalized cyclohexanes like 1-Bromo-4-propylcyclohexane with precise stereochemical control is a cornerstone of modern organic synthesis. Future research is intensely focused on moving beyond classical methods to more elegant and efficient strategies.

A key area of development is the use of catalysis to achieve high levels of stereocontrol. ox.ac.ukacs.org For instance, iridium-catalyzed (5+1) annulation strategies have been developed for synthesizing multisubstituted cyclohexanes from readily available 1,5-diols and methyl ketones. ox.ac.ukacs.org This method operates through a hydrogen-borrowing mechanism and provides excellent control over the relative stereochemistry of the newly formed ring, a technique that could be adapted for the synthesis of specific isomers of 4-propylcyclohexanol, a direct precursor to this compound. acs.org

Another promising approach involves domino reactions, where multiple bond-forming events occur in a single synthetic operation. Researchers have demonstrated one-step syntheses of highly functionalized cyclohexanols and cyclohexylamines from silyloxy-Cope rearrangement products. uni-goettingen.de These reactions, which can employ organocopper and organoaluminum reagents, proceed with excellent stereocontrol and could be envisioned as a pathway to precursors of stereochemically defined this compound. uni-goettingen.de The efficiency of these routes is highlighted by their ability to construct complex cyclic systems with multiple stereocenters in a single, highly controlled step. uni-goettingen.de

Future work will likely focus on expanding the catalyst portfolio and reaction scope to accommodate a wider variety of functional groups and substitution patterns, ultimately providing a toolkit for the on-demand synthesis of any desired stereoisomer of this compound and related structures.

Table 1: Emerging Stereoselective Synthetic Strategies for Cyclohexanes

| Synthetic Strategy | Key Features | Potential Application for this compound Precursors |

| Iridium-Catalyzed (5+1) Annulation | Uses hydrogen borrowing catalysis with 1,5-diols and ketones; high stereocontrol. ox.ac.ukacs.org | Synthesis of specific stereoisomers of 4-propylcyclohexanol. |

| Silyloxy-Cope Rearrangement/Domino Reaction | One-step synthesis from syn-aldol products; forms multiple stereocenters with high efficiency. uni-goettingen.de | Efficient access to complex, stereochemically rich precursors. |

| Strong-Acid-Mediated Ring Expansion | Metal-free C-C bond cleavage of cyclopropanated cyclopentadienes; high stereocontrol. nih.gov | Novel route to functionalized six-membered carbocycles. |

| Dual Pd/Electron Transfer Mediator (ETM) Catalysis | Stereoselective carbocyclization of dienallenes under aerobic conditions. acs.org | Access to cis-1,4-disubstituted six-membered heterocycles, adaptable for carbocycles. |

Exploration of Sustainable and Green Chemistry Approaches for Bromocyclohexane (B57405) Production

The chemical industry is under increasing pressure to adopt greener and more sustainable manufacturing processes. For the production of bromocyclohexanes, this involves minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency.

A major trend is the move away from traditional bromination methods, which often use elemental bromine and chlorinated solvents, towards more environmentally friendly alternatives. researchgate.net Biological halogenation, using enzymes like halogenases, represents a potentially ideal green route. researchgate.net While transferring this technology to an industrial scale remains a challenge, ongoing research in enzyme engineering could lead to robust and selective biocatalysts for the specific bromination of substrates like 4-propylcyclohexane. researchgate.net

Table 2: Comparison of Bromination Approaches

| Approach | Traditional Method | Emerging Green Method |

| Reagents | Elemental Bromine (Br₂) | Enzymatic (Halogenases), N-Bromosuccinimide with catalyst |

| Solvents | Often chlorinated solvents (e.g., CCl₄) | Solvent-free (Mechanochemistry) or aqueous media (Biocatalysis). researchgate.netresearchgate.net |

| Waste Profile | Generation of HBr, solvent waste | Reduced solvent waste, potentially biodegradable catalysts. researchgate.net |

| Selectivity | Can lack regioselectivity and stereoselectivity. researchgate.net | High potential for regio- and stereoselectivity. researchgate.net |

| Energy | Can require high temperatures. acs.org | Often proceeds at ambient temperature. researchgate.net |

Deeper Mechanistic Insights into Complex Pericyclic and Rearrangement Reactions

Pericyclic reactions, which occur in a concerted fashion through a cyclic transition state, are fundamental to organic chemistry and offer powerful tools for synthesis. unina.itlibretexts.org Future research aims to gain a more profound understanding of these reactions, particularly in complex systems relevant to functionalized cyclohexanes. All pericyclic reactions are concerted, stereoselective, and their outcomes depend on the reactant's structure, the number of electrons involved, and whether the reaction is initiated by heat or light. libretexts.org

For halogenated cycloalkanes, understanding rearrangements is crucial. For example, gold-catalyzed cycloisomerization reactions of bromoallenyl ketones can lead to different brominated furan (B31954) products depending on the catalyst's oxidation state and ligands. nih.gov Detailed mechanistic studies using both computational (DFT calculations) and experimental methods have revealed that the regioselectivity between a 1,2-bromine shift and a 1,2-hydride shift can be controlled by the catalyst's counterion. nih.gov Such deep mechanistic insights are invaluable for predicting reaction outcomes and designing new, highly selective transformations that could be applied to create novel structures from precursors related to this compound.

Research will continue to probe the subtle energetic landscapes of these reactions, clarifying the roles of catalysts, solvents, and substrate structure in directing reaction pathways. This knowledge will enable chemists to harness complex transformations like sigmatropic rearrangements and electrocyclic reactions with greater precision. unina.it

Expanding the Scope of Applications in Novel Materials and Chemical Technologies

While cycloalkanes are widely used as solvents and intermediates in the polymer and pharmaceutical industries, the unique properties of halogenated derivatives like this compound open doors to more advanced applications. cognitivemarketresearch.com The presence of a bromine atom provides a reactive handle for further functionalization and imparts specific physical properties.

One significant area of future development is in materials science. Halogenated organic compounds are well-known for their use as flame retardants. researchgate.net During combustion, they can decompose to release hydrogen halides, which interrupt the radical chain reactions in the gas phase of a fire. researchgate.net Research is focused on designing new halogenated molecules that can be incorporated into polymers to enhance fire safety, potentially including structures derived from or analogous to this compound.

Furthermore, the broader class of halogenated hydrocarbons is being explored for applications in n-type organic semiconductors. researchgate.net The introduction of electron-withdrawing halogen atoms can tune the electronic properties of organic molecules, making them suitable for use in electronics like field-effect transistors. researchgate.net While direct application of this compound in this area is speculative, it serves as a versatile building block. The propylcyclohexane (B167486) core can provide desirable solubility and morphological properties, while the bromo- group allows for its covalent attachment or subsequent conversion into other functional groups necessary for creating novel electronic materials. The growing demand for advanced materials in various technological sectors will undoubtedly spur further investigation into the unique contributions that halogenated cycloalkanes can offer. cognitivemarketresearch.com

Q & A

Basic: What are the optimal synthetic routes for preparing 1-Bromo-4-propylcyclohexane with high purity?

Methodological Answer:

The synthesis of this compound can be optimized using bromination of 4-propylcyclohexane via radical or electrophilic pathways. Key steps include:

- Radical Bromination: Use N-bromosuccinimide (NBS) under UV light to selectively brominate the tertiary hydrogen of the cyclohexane ring. Monitor reaction progress using GC-MS to avoid over-bromination .

- Electrophilic Substitution: Employ HBr or Br₂ with a Lewis acid catalyst (e.g., AlBr₃) to target the propyl-substituted position. Purify via fractional distillation, followed by characterization using H/C NMR to confirm regioselectivity .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Combine spectroscopic and computational methods:

- NMR Spectroscopy: Analyze H and C spectra to confirm bromine placement and cyclohexane chair conformation. Coupling constants () reveal axial/equatorial preferences of substituents .

- DFT Calculations: Use Gaussian or ORCA software to model steric effects of the propyl group and predict reaction sites. Compare computed dipole moments with experimental data from dielectric constant measurements .

Advanced: How does steric hindrance from the propyl group influence the reactivity of this compound in nucleophilic substitution (SN2) reactions?

Methodological Answer:

The bulky propyl group creates steric hindrance, reducing SN2 reactivity. To assess this:

- Kinetic Studies: Compare reaction rates with less-hindered analogs (e.g., 1-Bromo-4-methylcyclohexane) using NaI in acetone. Monitor iodide formation via conductivity measurements .

- Transition State Modeling: Perform QM/MM simulations to visualize spatial constraints during backside attack. Data may justify preferential elimination pathways (E2) over substitution .

Advanced: What experimental strategies resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:

Address discrepancies through controlled experiments:

- Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures under inert vs. oxidative atmospheres. Compare with literature values to identify environmental dependencies .

- Jet-Stirred Reactor Studies: Replicate high-temperature conditions (950–1250 K) from oxidation studies of analogous compounds (e.g., n-propylcyclohexane). Use GC-MS to track decomposition products like cyclohexene and propene .

Advanced: How can researchers predict the biological activity of this compound using computational tools?

Methodological Answer:

Leverage in silico methods for preliminary screening:

- PASS Prediction: Input the SMILES string into the PASS web tool to estimate antimicrobial or cytotoxic potential. Prioritize activities with Pa > 0.5 and validate via in vitro assays (e.g., MIC against E. coli) .

- QSAR Modeling: Train models using datasets of brominated cyclohexanes with known bioactivity. Include descriptors like logP and polar surface area to correlate with membrane permeability .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

Follow hazard mitigation steps:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and goggles. Use fume hoods to prevent inhalation of vapors .

- Spill Management: Neutralize brominated compound spills with sodium bicarbonate, then adsorb using vermiculite. Dispose of waste via halogen-specific disposal protocols .

Advanced: How do solvent effects influence the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer:

Solvent polarity and coordination ability modulate reactivity:

- Polar Aprotic Solvents (DMF, DMSO): Enhance stabilization of transition metals (e.g., Pd in Suzuki coupling), favoring coupling at the bromine site. Monitor regioselectivity via LC-MS .

- Non-Polar Solvents (Hexane): Promote radical pathways, leading to side reactions. Use ESR spectroscopy to detect radical intermediates and adjust solvent choice accordingly .

Advanced: What analytical techniques differentiate this compound from structurally similar bromocyclohexanes?

Methodological Answer:

Employ hyphenated techniques for precise identification:

- GC-TOF-MS: Compare fragmentation patterns with reference standards (e.g., 1-Bromo-4,4-dimethylcyclohex-1-ene). Key ions (m/z 189 for [M-Br]⁺) confirm molecular weight .

- IR Spectroscopy: Identify unique C-Br stretching vibrations (~550 cm⁻¹) and propyl C-H bending modes (~1380 cm⁻¹) .

Basic: How can researchers assess the environmental persistence of this compound?

Methodological Answer:

Conduct biodegradation and photolysis studies:

- OECD 301F Test: Measure aerobic biodegradation in activated sludge over 28 days. Use HPLC to quantify residual compound .

- UV-Vis Irradiation: Expose to simulated sunlight (λ = 290–400 nm) and monitor degradation products (e.g., cyclohexanol) via GC-FID .

Advanced: What strategies optimize the scalability of this compound synthesis for preclinical studies?

Methodological Answer:

Balance yield and purity in large-scale synthesis:

- Flow Chemistry: Use continuous-flow reactors to enhance heat/mass transfer during bromination. Optimize residence time via CFD simulations .

- Crystallization Screening: Test solvents (e.g., ethanol/water mixtures) to improve crystal habit and filtration efficiency. Characterize purity via DSC and XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.